molecular formula C10H7N2O5S- B11726751 4-Amino-3-nitronaphthalene-1-sulfonate

4-Amino-3-nitronaphthalene-1-sulfonate

Cat. No.: B11726751
M. Wt: 267.24 g/mol
InChI Key: IRAFAUPOUKQIQL-UHFFFAOYSA-M
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Description

4-Amino-3-nitronaphthalene-1-sulfonate is an organic compound derived from naphthalene, characterized by the presence of amino, nitro, and sulfonate functional groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes and other chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-nitronaphthalene-1-sulfonate typically involves the nitration of naphthalene followed by sulfonation and amination. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-nitronaphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-nitronaphthalene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-nitronaphthalene-1-sulfonate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function. The compound’s sulfonate group enhances its solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

4-Amino-3-nitronaphthalene-1-sulfonate can be compared with other aminonaphthalenesulfonic acids, such as:

    1-Aminonaphthalene-4-sulfonic acid: Used as a precursor to acid red dyes.

    1-Aminonaphthalene-5-sulfonic acid: Known for its use in the synthesis of purpurin acid.

    2-Aminonaphthalene-1-sulfonic acid: Utilized in the production of pigment red 49.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and applications .

Properties

Molecular Formula

C10H7N2O5S-

Molecular Weight

267.24 g/mol

IUPAC Name

4-amino-3-nitronaphthalene-1-sulfonate

InChI

InChI=1S/C10H8N2O5S/c11-10-7-4-2-1-3-6(7)9(18(15,16)17)5-8(10)12(13)14/h1-5H,11H2,(H,15,16,17)/p-1

InChI Key

IRAFAUPOUKQIQL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)[N+](=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

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